4-Bromo-2,5-diphenyl-1,3-thiazole
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Overview
Description
4-Bromo-2,5-diphenyl-1,3-thiazole is a heterocyclic organic compound that features a thiazole ring substituted with bromine and phenyl groups. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active molecules
Preparation Methods
The synthesis of 4-Bromo-2,5-diphenyl-1,3-thiazole typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . This reaction is carried out under specific conditions to ensure the formation of the desired thiazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Bromo-2,5-diphenyl-1,3-thiazole undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The phenyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to different derivatives. Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents.
Scientific Research Applications
4-Bromo-2,5-diphenyl-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential antimicrobial and antifungal properties, making it useful in biological studies.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-diphenyl-1,3-thiazole involves its interaction with various molecular targets. The thiazole ring’s aromaticity and the presence of bromine and phenyl groups allow it to participate in different biochemical pathways. It can inhibit or activate specific enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
4-Bromo-2,5-diphenyl-1,3-thiazole can be compared with other thiazole derivatives, such as:
2,4-Disubstituted Thiazoles: These compounds also exhibit diverse biological activities and are used in similar applications.
Thiazole Derivatives with Different Substituents: Variations in substituents can lead to differences in chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H10BrNS |
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Molecular Weight |
316.2 g/mol |
IUPAC Name |
4-bromo-2,5-diphenyl-1,3-thiazole |
InChI |
InChI=1S/C15H10BrNS/c16-14-13(11-7-3-1-4-8-11)18-15(17-14)12-9-5-2-6-10-12/h1-10H |
InChI Key |
FSOXHHGYFWQKMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
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